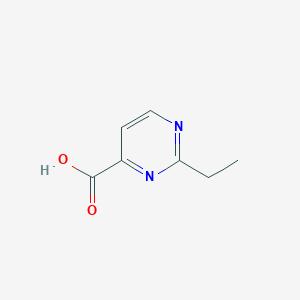

2-Ethylpyrimidine-4-carboxylic acid

Description

Contextualization within Pyrimidine (B1678525) Chemistry Research

2-Ethylpyrimidine-4-carboxylic acid belongs to the vast and extensively studied class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. arkpharmtech.comuni.lu This core structure is fundamental to various biologically crucial molecules, including the nucleobases uracil, thymine, and cytosine, which are the building blocks of nucleic acids, DNA, and RNA. uni.lunih.gov The study of pyrimidine derivatives is a cornerstone of heterocyclic and medicinal chemistry due to their diverse biological activities. arkpharmtech.comnih.govuni.lu Research in this area is vibrant, with continuous efforts to synthesize novel derivatives and explore their therapeutic potential. uni.lunih.gov

Historical Perspectives on Pyrimidine-4-carboxylic Acid Derivatives

The history of pyrimidine chemistry dates back to the 19th century, with the isolation of alloxan (B1665706) from uric acid in 1818. arkpharmtech.comuni.lu The systematic study of pyrimidines began in the late 1800s. Since then, the synthesis and derivatization of the pyrimidine ring have been a subject of intense research. Pyrimidine-4-carboxylic acid and its esters have emerged as important intermediates in organic synthesis. For instance, methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters have been developed, highlighting the ongoing interest in this class of compounds. researchgate.net The development of synthetic methodologies, such as the Minisci reaction for the preparation of 5-halopyrimidine-4-carboxylic acid esters, further underscores the efforts to access functionalized pyrimidine scaffolds for various applications. chemchart.com

Significance of Pyrimidine Scaffold in Contemporary Chemical and Biological Research

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov Pyrimidine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. nih.govnih.govmdpi.com For example, pyrimidine-4-carboxamide (B1289416) derivatives have been identified as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators. caymanchem.com Furthermore, derivatives of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid have been investigated as potent xanthine (B1682287) oxidase inhibitors for the treatment of hyperuricemia and gout. nih.gov The versatility of the pyrimidine ring allows for structural modifications that can modulate its biological activity, making it a valuable template for drug discovery. uni.lucaymanchem.com

Research Gaps and Future Directions for this compound

Despite the broad interest in pyrimidine derivatives, a thorough investigation into the specific properties and applications of this compound appears to be a gap in the current scientific literature. There is a lack of published data on its synthesis, physical and chemical properties, and biological activity. Future research should focus on establishing a reliable synthetic route for this compound, followed by a comprehensive characterization of its physicochemical properties. Subsequent biological screening could unveil potential applications in medicinal chemistry, agrochemicals, or materials science, areas where other pyrimidine derivatives have shown significant promise. medchemexpress.com The exploration of its coordination chemistry with metal ions could also be a fruitful area of investigation.

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

2-ethylpyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C7H8N2O2/c1-2-6-8-4-3-5(9-6)7(10)11/h3-4H,2H2,1H3,(H,10,11) |

InChI Key |

BFBIJRKWKXUUBY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CC(=N1)C(=O)O |

Origin of Product |

United States |

Chemical Profile of 2 Ethylpyrimidine 4 Carboxylic Acid

Table 1: Predicted Chemical Identifiers and Properties of 2-Ethylpyrimidine-4-carboxylic acid

| Property | Predicted Value |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Canonical SMILES | CCC1=NC=C(C(=N1)C(=O)O) |

| InChI Key | Predicted: A specific key is not available without experimental data. |

Synthesis and Characterization

A definitive, published synthetic method for 2-Ethylpyrimidine-4-carboxylic acid is not currently available. However, established methods for the synthesis of pyrimidine-4-carboxylic acid derivatives suggest plausible routes.

A common strategy for constructing the pyrimidine (B1678525) ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For this compound, a potential approach could involve the reaction of ethyl propionimidate (or a related propionamidine derivative) with a suitable three-carbon component containing a carboxylic acid or a precursor group at the 2-position.

Another general method for synthesizing 2-substituted pyrimidine esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts. researchgate.net Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.

A plausible, though not experimentally verified, synthesis of this compound could start from the corresponding 4-methylpyrimidine (B18481) derivative, 2-ethyl-4-methylpyrimidine. Oxidation of the methyl group at the 4-position, for instance using a strong oxidizing agent like potassium permanganate, could potentially yield the carboxylic acid. A similar oxidation of 4-methylpyrimidine to pyrimidine-4-carboxylic acid has been reported. nih.gov

Characterization of the synthesized compound would rely on standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid and the pyrimidine ring.

Melting Point: To assess the purity of the compound.

Derivatization and Analog Design of 2 Ethylpyrimidine 4 Carboxylic Acid

Structural Modification Strategies for Enhanced Biological Activity

The biological profile of 2-Ethylpyrimidine-4-carboxylic acid can be significantly altered through systematic structural modifications. These changes are aimed at modulating the molecule's electronic properties, steric profile, and ability to interact with biological targets.

Substituent Effects on the Pyrimidine (B1678525) Ring (e.g., Halogenation, Alkylation)

Introducing substituents onto the pyrimidine ring is a fundamental strategy for tuning the molecule's activity. Halogenation, in particular, can profoundly influence the electronic character of the ring and provide a handle for further chemical transformations. A novel and practical synthesis of 5-halopyrimidine-4-carboxylic acid esters has been developed via the Minisci alkoxycarbonylation of 5-halopyrimidines. ucla.edu This reaction demonstrates high regioselectivity, with various 5-halogen substituents (Br, Cl, I) showing high conversion rates. ucla.edu The electronic nature of substituents at the 2-position can influence the reaction's success; electron-donating groups (EDGs) increase the basicity of the pyrimidine, facilitating the necessary protonation for the substitution to occur, whereas electron-withdrawing groups (EWGs) may inhibit it. ucla.edu

Alkylation at other positions of the pyrimidine ring also plays a role in optimizing activity. For instance, in a series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives, substitution with a methyl group at the 5-position was found to be optimal for antiallergenic activity. nih.gov

Table 1: Effect of 5-Halogen Substituents on Minisci Ethoxycarbonylation

Data sourced from a study on Minisci ethoxycarbonylation of 5-halopyrimidines. ucla.edu

Modification of the Carboxylic Acid Group (e.g., Esters, Amides)

The carboxylic acid moiety is a prime target for modification to improve properties such as cell permeability and metabolic stability. nih.gov Conversion into esters and amides are common and effective strategies.

Esters: Esterification of the carboxylic acid can enhance lipophilicity, potentially improving oral absorption. semanticscholar.org A general method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts, yielding the desired esters in moderate to excellent yields. organic-chemistry.org In the context of thieno[2,3-d]pyrimidine (B153573) derivatives, both esters and the parent carboxylic acid salts have shown oral activity in antiallergy tests. nih.gov For example, Ethyl 4-Amino-2-Ethyl-5-Methylthieno[2,3-d]Pyrimidine-6-Carboxylate showed notable anti-tumor activity against MDA-MB-231 breast cancer cells. mdpi.com

Amides: Amide derivatives are another important class, often synthesized via peptide coupling reactions. uran.ua The synthesis of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid has been achieved using 1,1'-carbonyldiimidazole (B1668759) as a coupling agent. uran.ua These modifications can lead to compounds with a broad spectrum of antimicrobial activity. uran.ua Derivatization of carboxylic acids into amides is one of the most common approaches to overcome analytical challenges and is indicative of its synthetic accessibility. nih.gov

Variation of the Alkyl Substituent at the 2-Position

The nature of the alkyl group at the C-2 position is a critical determinant of biological activity. Structure-activity relationship (SAR) studies often involve varying the length and branching of this alkyl chain. In a series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, activity was found to be optimized with lower alkyl groups at the 6-position, while the 2-position was maintained as part of the core carboxylate structure. nih.gov However, in a different series of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, the 2-ethyl derivative demonstrated a more potent anti-tumor effect against certain breast cancer cell lines compared to the 2-propyl analog, highlighting the sensitivity of the target to the size of this substituent. mdpi.com

Table 2: Anti-proliferative Activity of 2-Alkyl-Substituted Thieno[2,3-d]pyrimidines

Data sourced from a study on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines. mdpi.com

Design of Conformationally Restricted Analogs

Restricting the conformational flexibility of a molecule can lock it into a bioactive conformation, enhancing its potency and selectivity for a biological target. nih.gov A primary method for achieving this is by constructing fused heterocyclic systems that incorporate the pyrimidine ring. This strategy reduces the number of rotatable bonds and defines the spatial orientation of key functional groups. Examples include the synthesis of pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines. nih.govnih.gov The synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a conformationally restricted analog of pyroglutamic acid, showcases how cyclization can create rigid structures with defined stereochemistry. mdpi.com Such rigid structures can provide valuable insights into the optimal geometry for receptor binding.

Synthesis of Fused Pyrimidine Derivatives Incorporating this compound Moiety

Building upon the principle of conformational restriction, the synthesis of fused pyrimidine systems is a productive area of research. These bicyclic and polycyclic structures often exhibit enhanced biological activities.

Pyrido[2,3-d]pyrimidines: These fused systems can be constructed from preformed pyrimidine or pyridone rings. nih.gov For instance, new 2-(alkylsulfanyl)-N-alkylpyrido[2,3-d]pyrimidine-4-amine derivatives have been synthesized and evaluated as cytotoxic and apoptosis-inducing agents. nih.gov Similarly, 2-(2-phenylethenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acids have been synthesized as potential antiallergic agents. nih.gov The synthesis often involves techniques like ultrasound irradiation, which can lead to shorter reaction times and higher yields compared to conventional methods. nih.gov

Thieno[2,3-d]pyrimidines: This class of fused heterocycles has shown significant promise. A series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives were prepared and found to exhibit oral antiallergenic activity. nih.gov The synthesis allows for substitution at various positions, enabling fine-tuning of the molecule's properties. For example, ethyl 6-ethyl-3,4-dihydro-4-oxothieno-[2,3-d]pyrimidine-2-carboxylate was identified as a potent derivative. nih.gov

Development of Prodrugs and Targeted Delivery Systems for this compound Derivatives

Prodrug strategies are essential for overcoming pharmacokinetic challenges such as poor solubility, low permeability, and lack of site specificity. nih.govnih.gov A prodrug is an inactive derivative that is converted into the active parent drug within the body. e-bookshelf.de

For a molecule like this compound, the carboxylic acid group is an ideal handle for prodrug design. semanticscholar.org

Improving Permeability: Converting the polar carboxylic acid into a more lipophilic ester (an alkyl or aminoalkyl ester) can significantly improve its ability to cross cell membranes, thereby enhancing oral bioavailability. semanticscholar.org

Improving Solubility: While esterification increases lipophilicity, other modifications can improve water solubility. For example, creating phosphate (B84403) monoesters from alcohol functionalities on the molecule can enhance aqueous solubility for intravenous administration. semanticscholar.org

Targeted Delivery: Modern prodrug design aims for site-specific drug release. This can be achieved by creating derivatives that are selectively cleaved by enzymes overexpressed at the target site (e.g., in tumor tissues). nih.gov Another advanced strategy involves targeting specific membrane transporters. For instance, a prodrug might be designed to be a substrate for a transporter that is highly expressed on cancer cells, leading to selective uptake. nih.gov This targeted approach can increase therapeutic efficacy while minimizing systemic toxicity. ijpsjournal.com

Synthesis of Heterocycle-Fused Pyrimidine-4-carboxylic Acid Derivatives

The fusion of a second heterocyclic ring to the pyrimidine core of this compound offers a powerful strategy for creating structurally complex and diverse molecules with potential applications in medicinal chemistry. Various synthetic methodologies have been developed for the construction of fused pyrimidine systems, which can be adapted for the derivatization of the this compound scaffold. These approaches often involve the cyclization of appropriately substituted pyrimidine precursors.

One notable example involves the synthesis of tricyclic pyrimido[4,5-c]quinoline (B14755456) cores, which have been identified as potent inhibitors of protein kinase CK2. ucla.edu The synthesis can be achieved through a domino Suzuki coupling–intramolecular amide formation, starting from a halogenated pyrimidine-4-carboxylate. ucla.edu For instance, ethyl 5-bromopyrimidine-4-carboxylate can be reacted with a suitable aminoboronic acid derivative to yield the fused quinoline (B57606) system. ucla.edu This strategy could be applied to a 5-halo derivative of this compound to generate novel pyrimido[4,5-c]quinoline analogs.

Thieno[2,3-d]pyrimidines represent another important class of fused pyrimidines. The synthesis of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acids has been accomplished through peptide coupling promoted by 1,1'-carbonyldiimidazole. uran.ua This method effectively combines the thieno[2,3-d]pyrimidine-4-carboxylic acid pharmacophore with aminopyrimidine fragments. uran.ua

Furthermore, a variety of other fused pyrimidine systems can be synthesized from versatile pyrimidine precursors. For example, starting from 2-thioxopyrimidine derivatives, it is possible to construct furo[2,3-d]pyrimidines, triazolo[1,5-a]pyrimidines, and tetrazolo[1,5-a]pyrimidines. researchgate.net The hydrolysis of a 5-cyano-2-thioxopyrimidine derivative with sulfuric acid can yield the corresponding 5-carboxylic acid, which serves as a key intermediate for further cyclizations. researchgate.net Reaction of chloropyrimidine derivatives, obtained from thiones, with nucleophiles like sodium azide (B81097) or thiourea (B124793) leads to the formation of tetrazolo[1,5-c]pyrimidine and pyrimido[1,5-c]pyrimidine systems, respectively. researchgate.net These synthetic routes highlight the versatility of the pyrimidine ring in constructing a wide array of fused heterocyclic structures.

The table below summarizes various heterocycle-fused pyrimidine systems and the types of starting materials used in their synthesis, which could be adapted for the this compound scaffold.

| Fused Heterocyclic System | Starting Pyrimidine Derivative Example | Synthetic Approach | Reference |

| Pyrimido[4,5-c]quinoline | Ethyl 5-bromopyrimidine-4-carboxylate | Domino Suzuki coupling–intramolecular amide formation | ucla.edu |

| Thieno[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine-4-carboxylic acid | Peptide coupling with aminopyridines | uran.ua |

| Furo[2,3-d]pyrimidine | 2-Thioxopyrimidine-6(1H)-one | Reaction with ethyl chloroacetate | researchgate.net |

| Triazolo[1,5-a]pyrimidine | 2-Thioxopyrimidine-6(1H)-one | Reaction with thiourea followed by cyclization | researchgate.net |

| Tetrazolo[1,5-a]pyrimidine | 2-Thioxopyrimidine-6(1H)-one | Reaction with sodium nitrite (B80452) followed by cyclization | researchgate.net |

| Pyrrolo[2,3-d]pyrimidine | 2-Thioxopyrimidine | Reaction with benzylamine | researchgate.net |

Rational Design of Ligand Libraries Based on this compound Scaffold

The rational design of ligand libraries is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to identify molecules with high affinity and specificity for biological targets. The this compound scaffold provides an excellent foundation for constructing such libraries, particularly through technologies like DNA-encoded libraries (DELs). nih.gov

DEL technology allows for the creation and screening of vast collections of compounds, where each small molecule is covalently linked to a unique DNA barcode that encodes its chemical structure. nih.gov The design of these libraries can be rationally guided to maximize diversity and focus on pharmaceutically relevant chemical space. nih.gov For a scaffold like this compound, the carboxylic acid group is an ideal handle for coupling to DNA through an aminolinker. rsc.org

A key aspect of rational library design is the strategic selection of building blocks (BBs) that will be combined with the core scaffold. nih.gov Chemoinformatic tools are employed to select sets of BBs (e.g., carboxylic acids, azides, amines) based on criteria such as physicochemical properties (to ensure drug-likeness), diversity, and the absence of undesirable chemical substructures. rsc.org For the this compound scaffold, which could be functionalized with additional reactive groups, a split-and-pool combinatorial synthesis approach can be used to generate a large library of derivatives. nih.govrsc.org For instance, a pyrimidine core containing both an amino group and a terminal alkyne can be diversified by reacting it with a set of carboxylic acids and a set of azides, respectively. rsc.org

Pyrimidine-focused libraries have been successfully designed and synthesized to target specific protein families. nih.gov By utilizing different functionalized pyrimidine cores, libraries can be generated with distinct regioselectivity and chemoselectivity, allowing for varied orientations of substituents and diverse binding interactions with a target protein. nih.gov For example, pyrimidine scaffolds containing reactive groups like a chloride and a methylsulfonyl group at different positions can be used to direct the regioselective addition of nucleophilic building blocks. nih.gov This strategic approach moves beyond empirical screening towards a more hypothesis-driven application of library technology. nih.gov

The table below outlines the components and design principles for a rationally designed ligand library based on a pyrimidine scaffold.

| Library Design Component | Description | Example Application | Reference |

| Core Scaffold | A central chemical structure for derivatization. | A functionalized pyrazolopyrimidine or this compound. | nih.govrsc.org |

| DNA-Compatibility | The scaffold must possess a functional group for attachment to a DNA tag. | A carboxylic acid group on the pyrimidine scaffold for coupling to an aminolinker-modified DNA strand. | rsc.org |

| Building Block (BB) Selection | Chemoinformatic methods are used to select diverse and drug-like BBs. | A set of 114 carboxylic acids and 104 azides selected for diversity and desirable physicochemical properties. | rsc.org |

| Synthetic Strategy | A combinatorial approach to generate a large number of compounds. | Split-and-pool synthesis involving amide coupling and click chemistry (alkyne-azide cycloaddition). | nih.govrsc.org |

| Library Focus | Tailoring the library to specific protein families or binding motifs. | Designing pyrimidine-based libraries with varied substituent orientations to target bromodomains like BRD4. | nih.gov |

Molecular Interactions and Biological Mechanisms of Action of 2 Ethylpyrimidine 4 Carboxylic Acid Derivatives

Enzyme Inhibition and Modulation Mechanisms

Derivatives of pyrimidine-4-carboxylic acid are recognized for their capacity to inhibit or modulate the activity of various enzymes, a key mechanism underlying their therapeutic potential.

Research has demonstrated that pyrimidine (B1678525) derivatives can act as allosteric modulators, binding to sites on an enzyme distinct from the active site to alter its activity. For instance, certain pyrimidine-based compounds have been identified as allosteric inhibitors of enzymes like branched-chain α-ketoacid dehydrogenase kinase (BDK). nih.gov The binding of these inhibitors can trigger conformational changes, such as helix movements in the N-terminal domain of BDK, leading to the dissociation of the kinase from its complex and subsequent degradation. nih.gov This allosteric inhibition mechanism offers a sophisticated means of controlling enzyme function.

Furthermore, studies on other G protein-coupled receptors (GPCRs) have revealed that allosteric modulators can exhibit "probe dependence," where their effect (positive or negative) depends on the orthosteric ligand being used. inrae.fr This highlights the complexity of allosteric modulation, where the modulator's influence is not solely dependent on its own binding but also on the nature of the primary ligand and the specific signaling pathway being measured. inrae.fr The identification of allosteric binding sites, sometimes located on the intracellular surface of receptors, opens new avenues for drug discovery. nih.gov

The specificity and selectivity of pyrimidine derivatives against various enzymes are crucial for their development as therapeutic agents. For example, a series of ethyl pyrimidine-quinolinecarboxylate derivatives were designed as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA). mdpi.com Screening against both hLDHA and the hLDHB isoenzyme revealed that some compounds were selective for the A isoform, while others acted as dual inhibitors. mdpi.com

Similarly, in the context of antimicrobial research, pyrimidine derivatives have been evaluated against panels of bacterial enzymes. For instance, some derivatives have shown inhibitory activity against enzymes in the methylerythritol phosphate (B84403) (MEP) pathway, which is essential for isoprenoid biosynthesis in many bacteria but absent in mammals. nih.gov The fifth enzyme in this pathway, 2-C-methyl-d-erythritol-2,4-cyclodiphosphate synthase (IspF), which contains a catalytic zinc ion, has been a particular target. nih.gov The hydroxyl and carboxylic acid or ethyl ester groups on the pyrimidine ring are hypothesized to bind to the Zn2+ in the active site of IspF. nih.gov

The table below summarizes the inhibitory activity of selected pyrimidine derivatives against different enzymes.

| Derivative Class | Target Enzyme | Inhibition Type | Key Findings |

| Ethyl pyrimidine-quinolinecarboxylates | Human Lactate Dehydrogenase A (hLDHA) | Competitive | Some derivatives showed IC50 values in the low micromolar range, with some exhibiting selectivity for the A isoform over the B isoform. mdpi.com |

| 2-Aminopyrimidine analogs | 2-C-methyl-d-erythritol-2,4-cyclodiphosphate synthase (IspF) | Competitive | Compounds designed to bind the catalytic Zn2+ in the active site showed antibacterial activity. nih.gov |

| 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives | Xanthine (B1682287) Oxidase (XO) | Mixed-type | Displayed submicromolar inhibitory potency. nih.gov |

| Phenyl-pyridine-2-carboxylic acid derivatives | Aurora A Kinase | Not specified | Exhibited selective inhibition and induced apoptosis in cancer cells. mdpi.com |

Receptor Agonism and Antagonism at the Molecular Level

Pyrimidine-4-carboxylic acid derivatives can also function as agonists or antagonists at various receptors. For example, certain pyridone-based derivatives have been synthesized and evaluated as agonists for the human cannabinoid receptor type II (CB2R), which is involved in analgesic and anti-inflammatory processes. nih.gov In contrast, other pyrimidine derivatives have been developed as antagonists for receptors like the angiotensin II receptor 2 (AT2R) and the leukotriene B4 (LTB4) receptor. google.comnih.gov

The molecular interactions underpinning these activities involve the binding of the pyrimidine derivative to the receptor's binding pocket. For instance, in the case of the hydroxycarboxylic acid receptor 2 (HCAR2), a selective agonist was found to occupy not only the orthosteric binding pocket but also an extended binding pocket. nih.gov The binding is stabilized by interactions such as salt bridges and hydrogen bonds with specific amino acid residues within the receptor. nih.gov

Interactions with Nucleic Acids and Proteins

The interaction of pyrimidine derivatives with nucleic acids and proteins is another important aspect of their biological activity. Some tetrahydropyrimidine (B8763341) derivatives have been shown to impact protein-DNA interactions. nih.gov For instance, hydroxyectoine, a tetrahydropyrimidine derivative, can inhibit the cleavage of plasmid DNA by type II restriction endonucleases by interfering with the formation of the enzyme-DNA complex. nih.gov The zwitterionic character of these molecules, arising from the presence of both amino and carboxyl groups, appears to be crucial for this inhibitory effect. nih.gov

Furthermore, some acridine (B1665455) derivatives containing a carboxamide group have been shown to elicit their antitumor activity through intercalative binding with DNA. researchgate.net Quantum mechanical methods have been employed to study the binding sites and relative stability of complexes formed between these drugs and DNA base pairs. researchgate.net

Cellular Target Identification and Validation (non-clinical)

Identifying the cellular targets of bioactive small molecules is a critical step in drug discovery. rsc.org Affinity-based methods are often employed, where the bioactive molecule is derivatized to create a probe that can be used to isolate its cellular binding partners. rsc.org

For 2-aryl-quinoline-4-carboxylic acid derivatives with potential antileishmanial activity, an in silico approach involving inverse virtual screening, molecular docking, and molecular dynamics simulations was used to identify Leishmania major N-myristoyltransferase (LmNMT) as a likely high-affinity target. researchgate.net Similarly, for a tetrahydroisoquinoline derivative with anti-cancer properties, network pharmacology approaches predicted that molecules in the mitogen-activated protein kinase (MAPK) signaling pathway were potential targets. mdpi.com These in silico predictions were then validated through in vitro assays, which confirmed that the compound induced apoptosis in a manner dependent on ERK/MEK/Bcl-2. mdpi.com

In another example, a cell-based screening approach identified phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with selectivity for cancer cells. nih.gov These compounds were found to cause cell cycle arrest in mitosis, leading to apoptosis. nih.gov

Mechanisms of Antimicrobial Activity (e.g., inhibition of bacterial growth, antifungal properties)

Pyrimidine-4-carboxylic acid derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.

The antibacterial mechanism of some derivatives involves the inhibition of essential bacterial enzymes, as discussed in section 5.1.2. For example, the inhibition of enzymes in the MEP pathway disrupts isoprenoid biosynthesis, which is vital for bacterial survival. nih.gov Other derivatives have shown efficacy against extended-spectrum-β-lactamase (ESBL) producing E. coli by inhibiting the β-lactamase enzyme. mdpi.com The antibacterial activity of 2-phenyl-quinoline-4-carboxylic acid derivatives has also been evaluated, with some compounds showing good activity against Staphylococcus aureus. mdpi.com

The antifungal activity of pyrimidine derivatives has been investigated against various phytopathogenic fungi. nih.gov The mechanism of action is often related to the inhibition of key fungal enzymes or disruption of cellular processes. For instance, some novel pyrimidine derivatives containing an amide moiety have exhibited excellent antifungal activity against Phomopsis sp., with EC50 values significantly better than the commercial fungicide Pyrimethanil. nih.gov The inhibitory effects of these compounds are often evaluated using the poisoned food technique, which measures the inhibition of fungal growth in the presence of the compound. nih.gov The table below presents the antifungal activity of selected pyrimidine derivatives.

| Compound/Derivative Class | Fungal Species | Activity | Key Findings |

| Pyrimidine derivatives with amide moiety | Phomopsis sp. | Excellent | EC50 value of 10.5 µg/ml, better than Pyrimethanil (32.1 µg/ml). nih.gov |

| Pyrimidine derivatives | Sclerotinia sclerotiorum (SS) | Moderate to Good | Fungicidal activity increased with increasing electron density on the benzene (B151609) ring. nih.gov |

| Pyrimidine derivatives | Rhizoctonia solani (RS) | Good | All tested derivatives showed good activity (>50% inhibition). nih.gov |

| Tetrapyrimidine-carboxylates | Colon bacillus, Blue-green pus bacillus | High | Displayed high antimicrobial activity. opensciencepublications.com |

Mechanisms of Antiviral Activity

The antiviral action of pyrimidine carboxylic acid derivatives is multifaceted, primarily involving the inhibition of crucial viral enzymes and processes required for replication. nih.gov

One key mechanism is the targeting of viral endonucleases. Dihydroxypyrimidine (DHP) carboxylic acids, for instance, have been identified as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, which is a critical component of the viral terminase complex responsible for processing viral DNA. nih.gov The inhibitory action is believed to stem from the chelating properties of the dihydroxypyrimidine scaffold, which interacts with metal ions in the enzyme's active site. nih.gov

Another significant antiviral strategy involves disrupting the viral replication cycle at different stages. Studies on pyrazolopyridine derivatives, which share structural similarities, have shown that certain compounds can interfere with the replication of Herpes Simplex Virus Type-1 (HSV-1) during both the initial (α) and late (γ) phases. nih.gov This dual-phase inhibition is linked to a decrease in the levels of essential viral proteins like ICP27. The proposed molecular interaction involves the competitive inhibition of the formation of the TFIIBc-VP16 complex, which is necessary for the transcription of viral genes. nih.gov

Furthermore, some pyrimidine derivatives exhibit selective activity against specific virus families. For example, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives have demonstrated efficacy against human coronaviruses HCoV-229E and HCoV-OC43. mdpi.com Other related heterocyclic compounds, such as pyrazine-2-carboxylic acid derivatives, are thought to exert their antiviral effects by targeting viroporins, which are virus-encoded ion channels that disrupt the host cell's homeostasis to facilitate viral replication. sciforum.net The general mechanism for many antiviral agents involves their conversion into triphosphate forms that inhibit viral DNA or RNA synthesis. nih.gov

Mechanisms of Anticancer Activity

The anticancer properties of 2-ethylpyrimidine-4-carboxylic acid derivatives and related compounds are achieved through several molecular mechanisms, including direct cytotoxicity against cancer cells, induction of apoptosis, and inhibition of key enzymatic pathways involved in cancer progression.

Cytotoxic Effects on Cancer Cell Lines

Pyrimidine derivatives have demonstrated significant cytotoxic effects across a wide range of human cancer cell lines. These compounds inhibit the proliferation of cancer cells, with their potency often quantified by the half-maximal inhibitory concentration (IC50). For example, various novel pyrimidine derivatives have shown inhibitory activity against cell lines such as A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and DU145 (prostate cancer). researchgate.netnih.gov Pyrrolo[2,3-d]pyrimidine derivatives have also shown potent cytotoxicity against PC3 (prostate cancer) and SW480 (colon cancer) cell lines. nih.gov

Table 1: Cytotoxic Activity of Selected Pyrimidine Derivatives on Various Cancer Cell Lines

| Derivative Type | Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine (Compound 10a) | PC3 | Prostate | 0.19 | nih.gov |

| 2-amino-4-aryl-pyrimidine of ursolic acid (Compound 7b) | MCF-7 | Breast | 0.48 | rsc.org |

| 2-amino-4-aryl-pyrimidine of ursolic acid (Compound 7b) | HeLa | Cervical | 0.74 | rsc.org |

| Pyrrolo[2,3-d]pyrimidine (Compound 10b) | MCF-7 | Breast | 1.66 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine (Compound 9e) | A549 | Lung | 4.55 | nih.gov |

| Sinenbisstyryl A | MCF-7 | Breast | 11.46 | researchgate.net |

| Sinenbisstyryl A | A549 | Lung | 14.79 | researchgate.net |

| Sinenbisstyryl A | HepG2 | Liver | 14.89 | researchgate.net |

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism for the anticancer effect of these derivatives is the induction of programmed cell death, or apoptosis. Cellular mechanism studies have revealed that these compounds can trigger the mitochondrial-related apoptotic pathway. nih.govrsc.org This is achieved by increasing the generation of intracellular reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential (MMP). rsc.org

This process involves the modulation of key regulatory proteins, specifically the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govrsc.org This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade, including caspase-9 and caspase-3, which are executioner proteins that dismantle the cell. nih.gov

Furthermore, some derivatives can induce cell cycle arrest, halting the proliferation of cancer cells at specific phases, such as the S phase or G0/G1 phase, preventing them from completing cell division. nih.govrsc.org

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme crucial for DNA repair. nih.gov In many cancers, PARP-1 is overexpressed. mdpi.com The inhibition of PARP-1 is a targeted therapeutic strategy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. nih.gov When PARP-1 is inhibited, single-strand DNA breaks are not repaired, leading to the formation of double-strand breaks during replication. In cancer cells that cannot efficiently repair these double-strand breaks, this leads to genomic instability and cell death. nih.gov

Western blot analysis has confirmed that some pyrrolo[2,3-d]pyrimidine derivatives induce the cleavage of PARP, a hallmark of apoptosis. nih.gov In silico docking studies have further shown that dihydropyridine (B1217469) carboxylic acid derivatives can bind to the catalytic site of PARP-1, suggesting this as a direct mechanism of their cytotoxic effect. mdpi.com

Inhibition of Signaling Pathways

Pyrimidine derivatives also exert anticancer effects by suppressing critical cell signaling pathways that promote tumor growth and survival. Studies have shown that certain 2-amino-4-aryl-pyrimidine derivatives can simultaneously suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, both of which are central to cancer cell proliferation and survival. rsc.orgresearchgate.net Additionally, anilino-furo[2,3-d]pyrimidine derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) tyrosine kinases, which are key drivers in the development of many cancer types. nih.gov

Anti-inflammatory Molecular Pathways

The anti-inflammatory effects of pyrimidine derivatives are largely attributed to their ability to inhibit key enzymes and mediators in the inflammatory cascade. rsc.org

The principal mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, potent inflammatory mediators. rsc.org Many pyrimidine derivatives demonstrate selective inhibition of COX-2 over COX-1. nih.govmdpi.com COX-2 is an inducible enzyme that is upregulated at sites of inflammation, while COX-1 is constitutively expressed and involved in homeostatic functions. Selective COX-2 inhibition is therefore a desirable trait for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. tbzmed.ac.ir

Beyond direct enzyme inhibition, these compounds modulate key signaling pathways. Derivatives have been shown to down-regulate the expression of COX-2 and inducible nitric oxide synthase (iNOS), another pro-inflammatory enzyme. nih.gov This regulation often occurs via the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. rsc.orgnih.gov NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, interleukins, and chemokines. rsc.org By inhibiting NF-κB and MAPK, pyrimidine derivatives can effectively reduce the production of a wide array of inflammatory mediators. rsc.orgnih.gov

Hypolipidemic Mechanisms

Certain pyrimidine carboxylic acid derivatives have shown potent hypolipidemic activity, primarily by targeting lipid metabolism in the liver.

In addition to inhibiting synthesis, these pyrimidine derivatives can also promote the removal of lipids from the body. Preliminary studies indicate that these agents accelerate the excretion of cholesterol and its metabolites. nih.gov This dual action of reducing synthesis and increasing excretion contributes to their efficacy.

Furthermore, these compounds have been observed to favorably alter the lipoprotein profile by lowering low-density lipoprotein (LDL) cholesterol content while raising high-density lipoprotein (HDL) cholesterol content. nih.gov This shift is considered beneficial for cardiovascular health, as HDL is involved in reverse cholesterol transport, moving cholesterol from peripheral tissues back to the liver for excretion.

Computational Chemistry and in Silico Studies of 2 Ethylpyrimidine 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electronic structure, which in turn governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties of organic compounds like 2-Ethylpyrimidine-4-carboxylic acid. mdpi.com DFT calculations can predict a wide array of properties, including optimized molecular geometry, electronic energies, and vibrational frequencies. mdpi.comresearchgate.net For instance, studies on related carboxylic acid derivatives have utilized DFT to elucidate electronic properties such as ionization potential and electron affinity. mdpi.com The choice of basis set, such as 6-311G(d,p), is crucial for obtaining accurate results. mdpi.com

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For example, in studies of similar heterocyclic carboxylic acids, DFT calculations have been used to determine these orbital energies, providing insights into the molecule's electrophilicity and nucleophilicity. mdpi.com

The table below summarizes key molecular properties of a related compound, pyrimidine-4-carboxylic acid, which provides a foundational understanding for its 2-ethyl derivative.

Table 1: Selected Molecular Properties of Pyrimidine-4-carboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C5H4N2O2 |

| C4—C5 Bond Length (Å) | 1.376 (4) researchgate.net |

| N1—C6 Bond Length (Å) | 1.322 (4) researchgate.net |

| C6—N1—C2 Bond Angle (°) | 116.0 (2) researchgate.net |

This data is for the parent compound, pyrimidine-4-carboxylic acid, and serves as a reference.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org These different arrangements, known as conformations or conformers, can have different potential energies. libretexts.org The study of the potential energy surface (PES) helps to identify the most stable conformations (energy minima) and the transition states (saddle points) that connect them. youtube.com

For this compound, the rotation around the C-C bond of the ethyl group and the bond connecting the carboxylic acid group to the pyrimidine (B1678525) ring are of primary interest. The relative orientation of these groups can be described by dihedral angles. libretexts.org The potential energy varies as these dihedral angles change, leading to staggered and eclipsed conformations. youtube.com Staggered conformations are generally more stable (lower in energy) due to reduced torsional strain and steric hindrance between adjacent groups. youtube.comlibretexts.org

The potential energy diagram for a simple molecule like ethane (B1197151) shows that the staggered conformation is at an energy minimum, while the eclipsed conformation is at an energy maximum. youtube.com A similar, albeit more complex, potential energy surface would exist for this compound, with multiple energy minima corresponding to different stable conformers. Computational methods can be used to map this surface and determine the relative populations of each conformer at a given temperature. khanacademy.org

Molecular Docking and Dynamics Simulations with Biological Macromolecules

Molecular docking and dynamics simulations are powerful in silico techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. nih.govnih.gov These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Prediction of Binding Modes and Affinities

Molecular docking predicts the preferred orientation (binding mode) of a ligand when it binds to a receptor to form a stable complex. elifesciences.orgijcps.org The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose. nih.gov The binding affinity is often expressed as a binding energy, with more negative values indicating a stronger interaction. nih.gov

For this compound, molecular docking studies could be performed against various protein targets to predict its potential biological activity. For example, similar pyrimidine derivatives have been docked against targets like topoisomerase II and various kinases to explore their potential as anticancer agents. nih.gov The accuracy of these predictions depends on the quality of the protein structure and the sophistication of the docking algorithm and scoring function. elifesciences.org

Table 2: Example Docking Results for Pyrimidine Derivatives against a Hypothetical Protein Target

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Derivative 1 | -8.5 | ASP120, LYS88 |

| Derivative 2 | -7.9 | GLU95, ARG150 |

This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies.

Ligand-Protein Interaction Profiling

Following the prediction of a binding mode, a detailed analysis of the ligand-protein interactions is performed. This involves identifying the specific types of non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, the carboxylic acid group is a key functional group capable of forming strong hydrogen bonds with polar amino acid residues (e.g., Asp, Glu, Arg, Lys) in a protein's active site. The pyrimidine ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. The ethyl group can engage in hydrophobic interactions with nonpolar residues. Visualizing the docked complex allows for a detailed mapping of these interactions, providing a rationale for the observed binding affinity and guiding the design of more potent derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

For derivatives of this compound, a QSAR study would involve synthesizing and testing a series of related compounds with variations in their structure. Molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters, would then be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a QSAR model that best correlates these descriptors with the observed biological activity. nih.govnih.gov

A well-validated QSAR model can be a valuable tool in lead optimization, allowing for the in silico screening of virtual libraries of compounds and prioritizing the synthesis of those predicted to have the highest activity. tsijournals.com This approach can significantly reduce the time and cost associated with the discovery of new therapeutic agents.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening and ligand-based drug design are powerful computational strategies used to identify and optimize biologically active molecules in the absence of a known receptor structure. nih.gov These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. In a notable study, virtual docking was employed to design a novel series of ethyl pyrimidine-quinolinecarboxylate derivatives as potential inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme of interest in cancer therapy. mdpi.comnih.gov A database of 672 pyrimidine-quinoline hybrid structures was computationally screened against the hLDHA target. mdpi.com The results of this virtual screening guided the synthesis of twenty new derivatives. mdpi.com Subsequent biological evaluation confirmed that the in silico predictions were well-aligned with experimental results, with thirteen of the synthesized compounds showing significant inhibitory activity (IC₅₀ values below 5 µM). nih.gov Four compounds in particular exhibited potent inhibition with IC₅₀ values around 1 µM. nih.gov

Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, quantify the relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of novel molecules and the optimization of lead compounds. For instance, another design effort based on molecular docking led to the synthesis of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent inhibitors of xanthine (B1682287) oxidase. nih.gov The majority of these designed compounds demonstrated submicromolar inhibitory potency, with the most active compound, 9b , showing a mixed-type inhibition and an IC₅₀ of 0.132 µM. nih.gov These examples underscore how computational approaches can successfully guide the discovery of potent enzyme inhibitors based on the pyrimidine-carboxylic acid scaffold.

Table 1: hLDHA Inhibition Data for Synthesized Ethyl Pyrimidine-Quinolincarboxylate Derivatives nih.gov

| Compound | IC₅₀ (µM) for hLDHA | IC₅₀ (µM) for hLDHB | Selectivity |

| 15c | < 10 | > 100 | Selective for hLDHA |

| 15d | < 10 | > 100 | Selective for hLDHA |

| 16a | ≈ 1 | Not specified | Not specified |

| 16d | < 10 | > 100 | Selective for hLDHA |

| 18b | ≈ 1 | Not specified | Not specified |

| 18c | ≈ 1 | Not specified | Not specified |

| 18d | ≈ 1 | Not specified | Not specified |

Crystal Structure Prediction and Polymorphism Studies for Pyrimidine-Carboxylic Acid Co-crystals

Crystal engineering focuses on understanding and controlling the assembly of molecules in the solid state to design materials with specific properties. Co-crystals, which are multi-component crystalline solids of neutral molecules, are of particular interest. Computational methods play a crucial role in predicting crystal structures and understanding the phenomenon of polymorphism, where a compound can exist in multiple crystalline forms. researchgate.netbgu.ac.il

Studies on co-crystals formed between aminopyrimidines and carboxylic acids have revealed recurrent and predictable hydrogen-bonding patterns known as supramolecular synthons. acs.orgresearchgate.net Analysis of numerous crystal structures shows three dominant synthons: a linear heterotetramer (LHT), a cyclic heterotetramer (CHT), and a heterotrimer (HT). acs.orgresearchgate.net Computational predictions have indicated that the LHT synthon is the most stable, which aligns with experimental observations where it is the most frequently occurring pattern. acs.orgresearchgate.net The R₂²(8) ring motif is a particularly robust and common feature in co-crystals and salts where a carboxylic acid interacts with a pyrimidine base. acs.orgresearchgate.netacs.org

The formation of a co-crystal versus a salt (where a proton is transferred from the acid to the base) can often be predicted by the difference in the pKₐ values (ΔpKₐ) of the components. acs.orgrsc.org While empirical rules exist, the intermediate range of ΔpKₐ values can lead to either form, highlighting the complexity and the need for detailed structural analysis. rsc.org Polymorphism is also a known phenomenon in co-crystal systems. researchgate.netfigshare.com For example, the antimalarial drug pyrimethamine, which features a 2,4-diaminopyrimidine (B92962) core, forms polymorphic co-crystals, and computational tools like Density Functional Theory (DFT) calculations are used to understand the relative stability of these different forms. bgu.ac.ilfigshare.comnih.gov

The crystal structure of pyrimidine-4-carboxylic acid itself has been determined, revealing a monoclinic structure where molecules are arranged in sheets. researchgate.netnih.goviucr.org The primary interaction holding the molecules together within these sheets is an O—H⋯N hydrogen bond between the carboxylic acid group and a nitrogen atom of an adjacent pyrimidine ring. researchgate.netnih.goviucr.org

Table 2: Common Supramolecular Synthons in Pyrimidine-Carboxylic Acid Co-crystals acs.orgresearchgate.netacs.org

| Synthon Name | Description | Common Occurrence |

| R₂²(8) Motif | A ring motif formed by two molecules interacting via two hydrogen bonds. Commonly seen between a carboxylic acid and a pyrimidine base. | Very common in co-crystals and salts. acs.orgresearchgate.netacs.org |

| Linear Heterotetramer (LHT) | A linear assembly of four molecules (two acid, two pyrimidine) through hydrogen bonds. | Predicted to be most stable and is dominant in observed structures. acs.orgresearchgate.net |

| Cyclic Heterotetramer (CHT) | A cyclic arrangement of four molecules. | Less common than LHT. acs.orgresearchgate.net |

| Heterotrimer (HT) | An assembly of three molecules. | Less common than LHT. acs.orgresearchgate.net |

Cheminformatics and Data Mining for Pyrimidine-4-carboxylic acid Research

Cheminformatics and data mining are essential computational disciplines that manage, analyze, and extract valuable information from chemical data. These approaches are fundamental to modern research involving pyrimidine-4-carboxylic acid derivatives.

The virtual screening campaigns described previously rely heavily on cheminformatics for their success. mdpi.comnih.gov This involves the creation and management of large combinatorial libraries of virtual compounds, which are then docked into protein targets. uran.ua Furthermore, cheminformatics tools are used to calculate various molecular descriptors (e.g., molecular weight, lipophilicity, polar surface area) that are crucial for developing QSAR models. nih.govmdpi.com These models help in predicting the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of new chemical entities, thereby reducing the likelihood of late-stage failures in drug development. mdpi.com

Data mining plays a significant role in understanding solid-state properties. By mining crystallographic databases like the Cambridge Structural Database (CSD), researchers can analyze large numbers of existing crystal structures to identify trends in intermolecular interactions, such as the prevalence of specific supramolecular synthons in pyrimidine-carboxylic acid co-crystals. acs.orgresearchgate.net This knowledge-based approach is invaluable for crystal engineering, as it allows scientists to make more informed predictions about how new molecules might pack in a crystalline lattice, aiding in the design of co-crystals with desired physical properties and the anticipation of potential polymorphism. acs.orgresearchgate.net The systematic analysis of such data provides the foundational rules for rational solid-state design.

Applications of 2 Ethylpyrimidine 4 Carboxylic Acid in Advanced Organic Synthesis

Utility as a Building Block for Complex Organic Molecules

2-Ethylpyrimidine-4-carboxylic acid serves as a valuable building block in the synthesis of more complex organic molecules due to its inherent chemical functionalities. The pyrimidine (B1678525) ring, a key heterocyclic motif, coupled with the carboxylic acid and ethyl groups, provides multiple reactive sites for further chemical transformations. Chemists utilize this scaffold to construct a variety of intricate molecular architectures.

Precursor in Pharmaceutical Intermediates Synthesis

The pyrimidine core is a prevalent feature in numerous biologically active compounds, making this compound a significant precursor in the synthesis of pharmaceutical intermediates. The carboxylic acid group can be readily converted into other functional groups such as amides, esters, and ketones, which are common linkages in drug molecules. For instance, derivatives of pyrimidine carboxylic acids are explored for their potential as inhibitors of various enzymes or as receptor antagonists. The ethyl group can also influence the molecule's lipophilicity and binding interactions with biological targets.

Scaffold for Agrochemical Development

In the field of agrochemicals, pyrimidine carboxylic acids are recognized as an important class of herbicides. researchgate.net These compounds can act as synthetic auxins, mimicking the plant growth hormone and leading to abnormal growth and eventual death of targeted weeds. researchgate.netvt.edu The structural motif of this compound provides a foundational scaffold for developing new herbicidal agents. nih.gov By modifying the substituents on the pyrimidine ring, researchers can fine-tune the herbicidal activity and selectivity of the resulting compounds. researchgate.net The development of herbicides based on pyrimidine carboxylic acids has been a significant area of research, with various patents describing their synthesis and application for weed control in crops like rice and wheat. researchgate.net

Role in Materials Science and Polymer Chemistry

While direct applications of this compound in materials science and polymer chemistry are not extensively documented in publicly available literature, its structural features suggest potential utility. The carboxylic acid functionality allows it to act as a monomer in polymerization reactions, potentially leading to the formation of polyesters or polyamides containing the pyrimidine moiety. Such polymers could exhibit interesting thermal, optical, or electronic properties due to the presence of the aromatic, nitrogen-containing heterocycle.

Use in Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry and crystal engineering focuses on the design and synthesis of complex, organized structures held together by non-covalent interactions. Carboxylic acids and pyrimidine derivatives are well-known for their ability to form robust hydrogen-bonding networks. rsc.orgmdpi.com The carboxylic acid group of this compound can act as a hydrogen bond donor and acceptor, while the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. This combination of functional groups makes it a promising candidate for the construction of predictable supramolecular synthons, which are reliable and recurring patterns of intermolecular interactions. rsc.orgmdpi.com These synthons can be used to assemble molecules into specific one-, two-, or three-dimensional architectures, a process known as crystal engineering. rsc.orgias.ac.in The resulting crystalline materials can have applications in areas such as gas storage, separation, and catalysis.

Development of Molecular Probes and Sensors

The pyrimidine core is a component of some fluorescent molecules and molecular probes. While specific research on this compound for this purpose is limited, its derivatives could potentially be developed into sensors. For example, by attaching a fluorophore to the pyrimidine ring, it might be possible to create a sensor that changes its fluorescence properties upon binding to a specific ion or molecule. The carboxylic acid group could also be used to anchor the molecule to a surface or to another molecule in the design of a sensor system.

Applications in Plant Growth Regulation

Beyond its use as a scaffold for herbicides, this compound and its derivatives have been investigated for their potential as plant growth regulators. researchgate.net Research has shown that certain pyrimidine carboxylic acid derivatives can stimulate the growth of plants. researchgate.net For instance, a study on the 2-R-4-methylpyrimidine-5-carboxylic acids series demonstrated their effectiveness as growth stimulators for tomatoes. researchgate.net These compounds can influence various physiological processes in plants, leading to increased yield or improved stress tolerance. The specific effects can be modulated by altering the substituents on the pyrimidine ring.

Research on this compound in Plant Science Remains Undisclosed

Despite a thorough investigation of scientific literature and databases, detailed research on the specific effects of the chemical compound this compound on plant seed germination and seedling development is not publicly available. While the broader class of pyrimidine carboxylic acids has been a subject of study in plant science, the biological activity of this particular derivative remains largely uncharacterized in published research.

The pyrimidine ring system is a fundamental component of various biologically important molecules, including nucleic acids and certain vitamins. Consequently, synthetic pyrimidine derivatives are an area of active investigation in medicinal and agricultural chemistry. Studies on various substituted pyrimidine carboxylic acids have revealed a range of biological effects on plants, from growth stimulation to inhibition, often depending on the specific substitutions on the pyrimidine core and the plant species being tested.

However, specific data regarding the impact of the 2-ethyl substitution in this compound on key agricultural metrics such as seed germination rates and the subsequent growth and development of seedlings are absent from the available scientific record. This includes a lack of quantifiable data that would be necessary to compile detailed research findings and data tables as requested.

Furthermore, without primary research data, any discussion on the potential mechanisms of plant growth stimulation by this compound would be purely speculative. Mechanistic insights typically arise from dedicated studies that investigate the compound's interaction with plant hormones, such as auxins and gibberellins, and its effect on key physiological processes. Such studies for this compound have not been found.

Q & A

Q. What are the optimal synthetic routes for preparing 2-ethylpyrimidine-4-carboxylic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves cyclocondensation of ethyl acetoacetate with urea derivatives or functionalized amidines under acidic or basic conditions. For optimization:

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Monitor pH and temperature closely; acidic conditions (e.g., HCl catalysis) may favor cyclization, while basic conditions (e.g., NaOEt) enhance solubility of intermediates .

- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the carboxylic acid form .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Employ a combination of analytical techniques:

- NMR : NMR should show a singlet for the pyrimidine C-H proton (δ 8.5–9.0 ppm) and a triplet for the ethyl group (δ 1.2–1.4 ppm). NMR confirms the carboxylic acid carbon (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies the molecular ion peak (e.g., [M+H] at m/z 181.0978 for CHNO) .

- FTIR : Look for carbonyl stretches at 1680–1720 cm (carboxylic acid) and pyrimidine ring vibrations at 1500–1600 cm .

Q. What are the key considerations for designing in vitro antimicrobial activity assays for this compound derivatives?

Methodological Answer:

- Strain Selection : Use gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) bacteria, along with fungal strains (e.g., C. albicans), to assess broad-spectrum activity .

- Dose-Response Analysis : Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth and measure MIC (minimum inhibitory concentration) via microdilution .

- Controls : Include ciprofloxacin (antibacterial) and fluconazole (antifungal) as positive controls.

Advanced Research Questions

Q. How can computational docking studies predict the interaction of this compound with bacterial target proteins?

Methodological Answer:

- Target Selection : Focus on enzymes like dihydrofolate reductase (DHFR) or DNA gyrase, which are critical for microbial survival .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for rigid/flexible docking. Prepare the ligand (protonated carboxylic acid form) and protein (PDB ID: 1AJ7 for DHFR) using force fields like AMBER .

- Validation : Compare docking scores (binding energy < -7 kcal/mol) with experimental MIC data to validate predictions .

Q. What strategies address low aqueous solubility of this compound in pharmacokinetic studies?

Methodological Answer:

- Salt Formation : React with sodium bicarbonate to form the sodium salt, improving solubility in PBS (pH 7.4) .

- Co-Solvent Systems : Use DMSO/PEG 400 (1:4 v/v) for in vitro assays, ensuring <1% DMSO to avoid cytotoxicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to enhance bioavailability .

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying solvent conditions?

Methodological Answer:

- Solvent Polarity Analysis : Measure reaction rates in aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents. Polar aprotic solvents stabilize intermediates via dipole interactions, accelerating nucleophilic substitutions .

- Parameterization : Use Kamlet-Taft solvent parameters (α, β, π*) to correlate solvent effects with reaction outcomes (e.g., esterification vs. decarboxylation) .

- Replicate Conditions : Ensure temperature (25°C vs. reflux) and catalyst (HSO vs. TsOH) are consistent with literature protocols .

Q. What methodologies enable regioselective functionalization of the pyrimidine ring in this compound?

Methodological Answer:

- Electrophilic Substitution : Nitration (HNO/HSO) at C5 due to the electron-withdrawing carboxylic acid group directing meta-substitution .

- Cross-Coupling : Suzuki-Miyaura reactions at C2 or C6 using Pd(PPh) and aryl boronic acids (e.g., 4-chlorophenyl) under inert atmospheres .

- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester (CHI/KCO) to prevent side reactions during halogenation .

Q. How can stability studies under accelerated conditions inform storage protocols for this compound?

Methodological Answer:

- ICH Guidelines : Conduct stress testing at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .

- Light Sensitivity : Store in amber vials at -20°C; UV-Vis spectroscopy detects photooxidation (λmax shifts > 5 nm) .

- Degradation Products : Identify decarboxylated pyrimidine derivatives (via LC-MS) and adjust storage conditions to limit moisture exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.